molecular formula C8H7N3 B1613028 3-Methylpyrido[2,3-b]pyrazine CAS No. 83769-56-6

3-Methylpyrido[2,3-b]pyrazine

Cat. No. B1613028
CAS RN: 83769-56-6
M. Wt: 145.16 g/mol
InChI Key: DVDLERKTBUVGET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylpyrido[2,3-b]pyrazine involves various methods, including multicomponent reactions. Researchers have reported novel synthetic routes to obtain this compound. For instance, Rashid et al. synthesized pyrido[2,3-b]pyrazine derivatives (compounds 4–7) using multicomponent reactions. Their chemical structures were confirmed through spectral techniques such as NMR and FT-IR. Additionally, density functional theory (DFT) computations provided insights into spectroscopic and electronic properties .

Scientific Research Applications

  • TNF-α Inhibitors in Pharmaceutical Research :

    • 3-Methylpyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as potent TNF-α inhibitors. These compounds, specifically 4b, c, and d, demonstrated significant inhibitory activity in vivo in rats, with IC50 values ranging from 0.025 to 0.053 nM. This suggests their potential use in the treatment of diseases where TNF-α plays a key role (Khalifa, El Mataar, & El Taemer, 2014).
  • Optoelectronic Materials :

    • Dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, synthesized through regio-selective amination reactions of dihalo-pyrrolopyrazines, have been investigated for their optical and thermal properties. These findings indicate that certain derivatives, particularly the 1,7-derivatives, may be promising materials for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
  • Photocatalytic Activity :

    • A polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand demonstrated active photocatalytic properties, particularly in the degradation of methylene blue under UV-Vis and sunlight irradiation. This highlights its potential in environmental applications (Marcinkowski, Wałęsa-Chorab, Patroniak, Kubicki, Kądziołka, & Michalkiewicz, 2014).
  • Corrosion Inhibition :

    • Pyrazine derivatives, including 3-Methylpyrido[2,3-b]pyrazine, have been studied for their corrosion inhibition performance on steel surfaces. Theoretical evaluations using quantum chemical calculations and molecular dynamics simulations have shown promising results (Obot & Gasem, 2014).
  • Biosynthesis of Pyrazines :

    • Bacillus strains isolated from Natto fermented soybeans have been studied for their ability to biosynthesize a broad range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, and others. This research offers potential applications in the food industry as flavorings (Kłosowski, Mikulski, & Pielech-Przybylska, 2021).
  • Electrochromic Materials :

    • Research into electrochromic materials has included the use of thieno[3,4-b]pyrazine derivatives, exhibiting properties suitable for near-IR electrochromic devices. This opens up avenues for their application in smart windows and displays (Zhao, Wei, Zhao, & Wang, 2014).

properties

IUPAC Name

3-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDLERKTBUVGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634636
Record name 3-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrido[2,3-b]pyrazine

CAS RN

83769-56-6
Record name 3-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Diaminopyridine (2.0 g) and a 40% aqueous pyruvic aldehyde solution (3.30 g) were refluxed in ethanol for 20 minutes. The reaction solution was concentrated, and the residue was recrystallized from 2-propanol, collected by filtration, and dried to give 3-methylpyrido[2,3-b]pyrazine (1.61 g, 60%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RD Elliott, C Temple Jr… - The Journal of Organic …, 1968 - ACS Publications
was prepared in three steps from the pyridine 103. The nitro group of 10 was reduced in the presence of a 30% palladium-on-charcoal catalyst, and theresulting 2, 3-diaminopyridine …
Number of citations: 10 pubs.acs.org
B Kiruthiga, PS Kumar - Plant Archives (09725210), 2019 - plantarchives.org
Calotropis gigantea has been well recognized as sand dune flora in the conservation aspect of coastal biota. However, little is known about the eco-geographical diversities in the …
Number of citations: 2 www.plantarchives.org
S Shee, K Ganguli, K Jana, S Kundu - Chemical Communications, 2018 - pubs.rsc.org
A new phosphine-free Co(II) complex-catalyzed synthesis of various quinoxalines via dehydrogenative coupling of vicinal diols with both o-phenylenediamines and 2-nitroanilines is …
Number of citations: 104 pubs.rsc.org
SA Raw, CD Wilfred, RJK Taylor - Organic & Biomolecular Chemistry, 2004 - pubs.rsc.org
α-Hydroxy ketones undergo manganese dioxide-mediated oxidation followed by in situ trapping with aromatic or aliphatic 1,2-diamines to give quinoxalines or dihydropyrazines, …
Number of citations: 236 pubs.rsc.org
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com

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